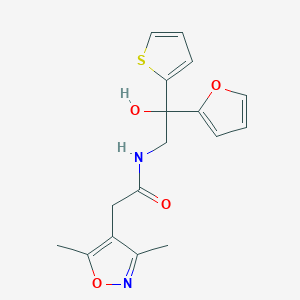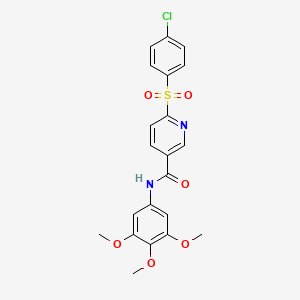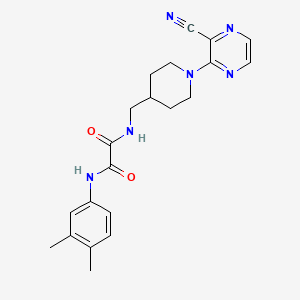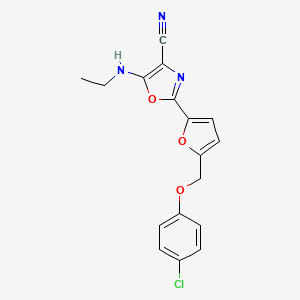![molecular formula C20H25N3O5S B2751782 4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034473-78-2](/img/structure/B2751782.png)
4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine” is a complex organic molecule. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . Another study reported the synthesis of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues through a two-step synthetic protocol .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- A New Synthetic Route to Compounds with Muscarinic M2-Receptor Affinity : Research has developed a synthetic route for compounds similar in structure to the queried chemical, highlighting their potential in targeting muscarinic M2 receptors. This methodology allows for modifications of various molecular components, demonstrating versatility in drug development (Holzgrabe & Heller, 2003).
Crystallography and Molecular Conformation
- Crystal Structure Studies : Studies on related compounds have provided insights into their molecular conformation, showcasing the potential of such molecules in understanding receptor interactions and designing targeted therapies (Kumar et al., 2012).
Biological Activity and Pharmacological Potential
- Anticancer and Antimicrobial Evaluation : Novel substituted dihydropyrimidines, structurally related to the queried compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. This research suggests potential therapeutic applications for similar compounds (Rana et al., 2014).
Medicinal Chemistry and Drug Discovery
- Development of A2B Adenosine Receptor Antagonists : A study on pyrrolopyrimidinyl benzenesulfonamides, which are structurally akin to the queried chemical, has led to the discovery of potent A2B adenosine receptor antagonists, indicating the significance of such molecules in the development of new therapeutic agents (Esteve et al., 2006).
Exploration of Anti-HIV Properties
- Synthesis and Anti-HIV Activity Evaluation : Compounds structurally related to the queried molecule have been synthesized and evaluated for their anti-HIV activity, highlighting the potential role of such chemicals in combating HIV (Selvam et al., 2001).
Green Chemistry in Synthesis
- Green Metric Evaluation in Chemical Synthesis : The synthesis of related compounds has been optimized using green chemistry principles, emphasizing the importance of environmentally friendly approaches in chemical manufacturing processes (Gilbile et al., 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given the significant activities observed for similar compounds. This could include more extensive in vitro and in vivo testing, as well as investigation into potential therapeutic applications .
Mécanisme D'action
Target of Action
It is known that similar compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is suggested that the compound’s antimicrobial and anti-inflammatory activities may be due to its dependency on electron donating and electron withdrawing groups .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways related to antioxidant, antimicrobial, and anti-inflammatory responses .
Result of Action
The compound has shown significant antioxidant activity, as well as excellent antimicrobial and anti-inflammatory activities .
Propriétés
IUPAC Name |
4-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-12-20(22-15(2)21-14)28-16-6-8-23(9-7-16)29(24,25)17-4-5-18-19(13-17)27-11-3-10-26-18/h4-5,12-13,16H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVWQFZRGCKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)






![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)


![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)